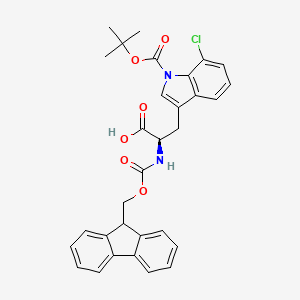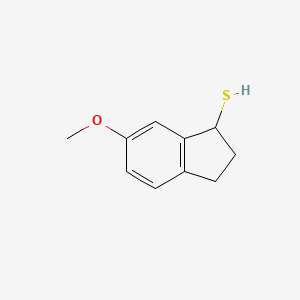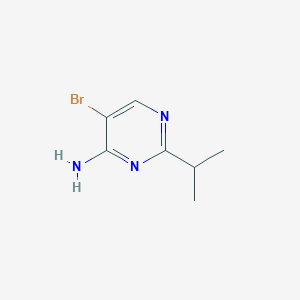![molecular formula C9H9FN2O B13339259 6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the photochemical cleavage of imidazolediazonium fluoroborates . These methods require specific reaction conditions, such as low temperatures and the use of strong acids like hydrofluoric acid or tetrafluoroboric acid .
Industrial Production Methods
Industrial production of fluorinated benzimidazoles often involves scalable methods like the Schiemann reaction due to its efficiency and yield . The process typically includes the preparation of the diazonium salt, followed by its fluorination under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazoles.
Scientific Research Applications
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1H-benzimidazole: Another fluorinated benzimidazole with similar chemical properties.
6-Fluoro-1H-benzimidazole: Differing only in the position of the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole is unique due to the presence of both a fluorine atom and a methoxymethyl group.
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
6-fluoro-2-(methoxymethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H9FN2O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
DHRGHXCFAHBBPC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


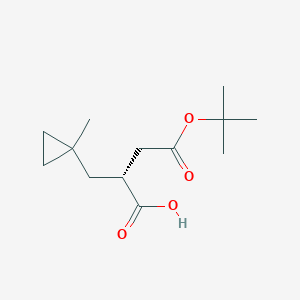
![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)
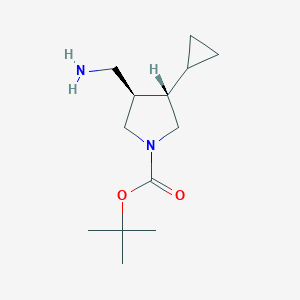
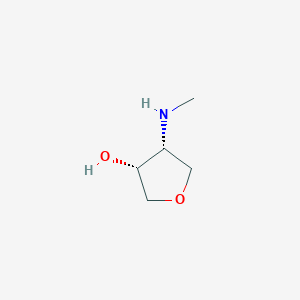
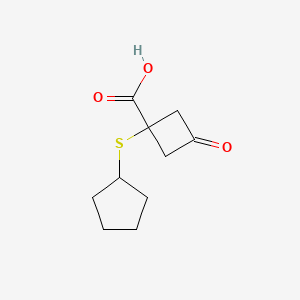

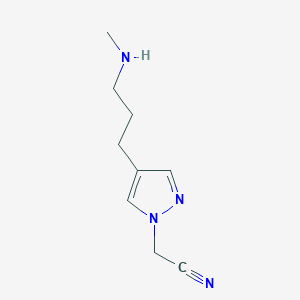
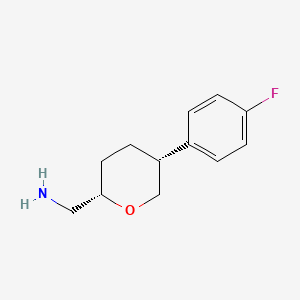
![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
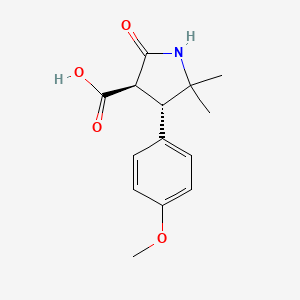
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
